5-[(2,4-dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 2,4-dichlorophenyl group, a 1,2,3,4-tetrahydroisoquinoline moiety, and a furan-2-yl group. The dichlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets, while the tetrahydroisoquinoline moiety could influence pharmacokinetics, such as blood-brain barrier penetration .
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N4O2S/c25-16-7-8-17(18(26)12-16)20(29-10-9-14-4-1-2-5-15(14)13-29)21-23(31)30-24(33-21)27-22(28-30)19-6-3-11-32-19/h1-8,11-12,20,31H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWVAYYBDDBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole core differs from the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in , which replaces the thiazole with a thiadiazole. Compared to the triazolo-isoquinoline in , the tetrahydroisoquinoline in the target compound may reduce planar rigidity, influencing membrane permeability .
Substituent Effects: Halogenated Aryl Groups: The 2,4-dichlorophenyl group in the target compound may provide stronger van der Waals interactions compared to mono-chloro () or difluoro () analogs. Fluorine substituents () typically enhance metabolic stability but reduce π-π stacking . Hydrophilic Moieties: The 6-ol group improves aqueous solubility relative to non-hydroxylated analogs (e.g., ).
Pharmacological Activity: Molecular docking studies in suggest triazolo-thiadiazoles inhibit fungal lanosterol 14α-demethylase. The target compound’s triazolo-thiazole core may share this mechanism but with altered potency due to differences in heterocycle electronics .
Physicochemical Properties :
- The hydroxyl group in the target compound lowers logP compared to lipophilic analogs like , balancing solubility and membrane permeability.
- Fluorine substitution () increases metabolic stability but may reduce solubility, whereas chlorine (target compound) offers stronger hydrophobic interactions .
Research Findings and Contradictions
- Antifungal Potential: demonstrates that triazolo-thiadiazoles with pyrazolyl groups inhibit fungal enzymes. The target compound’s structural similarity suggests analogous activity, but the absence of a pyrazole moiety may reduce efficacy .
- Solubility vs. Bioavailability: While the 6-ol group improves solubility (target compound), the tetrahydroisoquinoline’s bulkiness (vs. piperazinyl in ) could limit absorption, highlighting a trade-off in design .
- Contradictory Substituent Effects : ’s fluorinated compound prioritizes stability, whereas the target compound’s dichlorophenyl group emphasizes binding affinity. These differences underscore the need for target-specific optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
